molecular formula C12H14N2O3 B8583573 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one

Cat. No.: B8583573
M. Wt: 234.25 g/mol
InChI Key: LUUINGVHEHDLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Chemical Reactions Analysis

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one has several scientific research applications:

Comparison with Similar Compounds

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-ethyl-3,3-dimethyl-6-nitroindol-2-one

InChI

InChI=1S/C12H14N2O3/c1-4-13-10-7-8(14(16)17)5-6-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3

InChI Key

LUUINGVHEHDLDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(C1=O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,3-dimethyl-6-nitro-1,3-dihydro-indol-2-one (6 g, 29.10 mmol) in anhydrous N,N-dimethylformamide (DMF) (35 ml) was treated with sodium hydride. The resulting suspension was stirred for 1 h at 60° C. A solution of bromo-ethane (2.17 mL, 3.17 g, 29.10 mmol) in DMF (10 ml) was added. The mixture was allowed to cool to room temperature and stirred for 1 h. After removal of the solvent the mixture was quenched with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extract was dried over Na2SO4, evaporated and the crude product was purified by column chromatography on silica gel. Elution with ethyl acetate/n-heptane (1:3) yielded 5.94 g (87%) of a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
87%

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